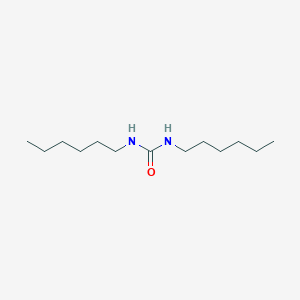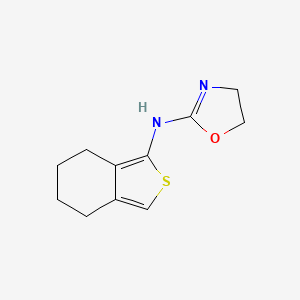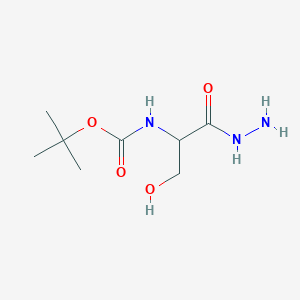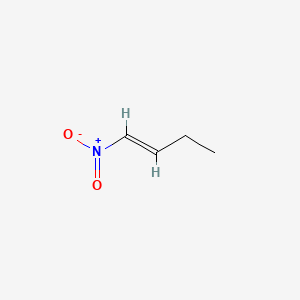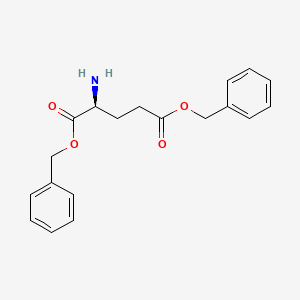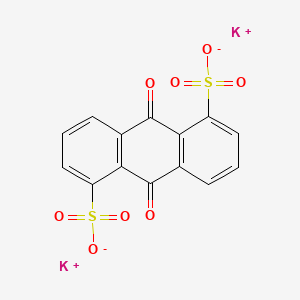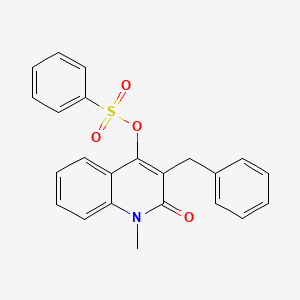
2-Thiopheneethanethiol
Overview
Description
2-Thiopheneethanethiol is an organic compound belonging to the class of thiol compounds. It features a thiophene ring, a five-membered ring containing one sulfur atom, attached to an ethanethiol group. This compound is known for its distinctive sulfurous odor and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiopheneethanethiol can be achieved through several methods. One common approach involves the reaction of thiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction typically occurs under mild heating conditions (40-50°C) and requires mechanical stirring for several hours .
Industrial Production Methods: Industrial production of this compound often employs the Grignard reagent technology. This method involves the bromination of thiophene using hydrobromic acid and an oxidant in the presence of a catalyst. The reaction is carried out in a phase interface without the need for an organic solvent, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Thiopheneethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiopheneethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Thiopheneethanethiol involves its ability to interact with biological molecules through its thiol group. This interaction can lead to the formation of disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, its sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the ethanethiol group.
2-Thiophenemethanethiol: Similar structure but with a methanethiol group instead of ethanethiol.
3-Thiopheneethanethiol: Isomer with the ethanethiol group attached at the third position of the thiophene ring
Uniqueness: 2-Thiopheneethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable disulfide bonds and participate in redox reactions makes it particularly valuable in biochemical and industrial applications .
Properties
IUPAC Name |
2-thiophen-2-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSLHQZHAYETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495611 | |
| Record name | 2-(Thiophen-2-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-78-4 | |
| Record name | 2-(Thiophen-2-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




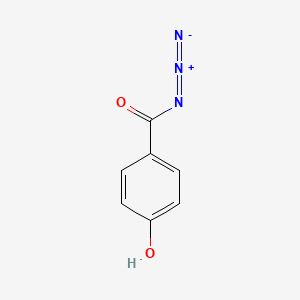
![4-Thiazolidinone, 3-[4-[(4-nitrophenyl)azo]phenyl]-2-thioxo-](/img/structure/B1654799.png)
